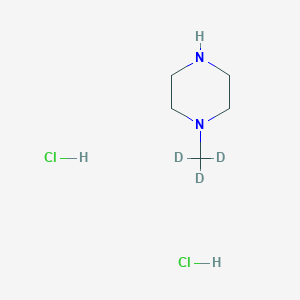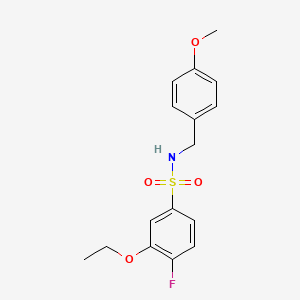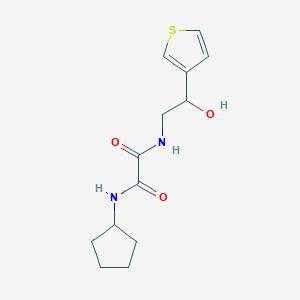
N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyclopentyl group, a thiophene ring, and an oxalamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Oxalamide is a type of amide, which is a functional group containing a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the cyclopentyl group, and the formation of the oxalamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the oxalamide group would likely have a significant impact on its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Synthesis and Characterization
- A novel approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could include compounds similar to N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide. This method is high yielding and operationally simple, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Biological Activities
- Neuropeptide Y Y2 Receptor Antagonist : Compounds with similar structural features have been evaluated for their in vitro pharmacological properties, like the inhibition of peptide YY binding to human Y2 receptor, indicating potential uses in studying receptor-mediated biological activities (Bonaventure et al., 2004).
- Antibacterial and Antifungal Activities : Certain cycloalkylthiophene-Schiff bases and their complexes, which share structural similarities, have shown significant antibacterial and antifungal activities against a range of pathogenic strains (Altundas et al., 2010).
- Anticancer Potential : Related sulfur-containing heterocyclic analogs have demonstrated antiproliferative activity against cancer cells, suggesting potential applications in cancer research and therapy (Haridevamuthu et al., 2023).
Chemical Properties and Synthesis
- The synthesis, characterization, and molecular docking studies of compounds structurally related to this compound indicate their relevance in developing chemotherapeutic agents for breast cancer treatment, highlighting the importance of studying their chemical bonding and molecular structure (Ragavan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWBOHENXQDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)
![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine](/img/structure/B2434274.png)

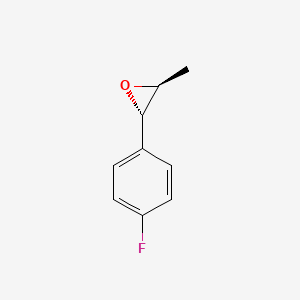
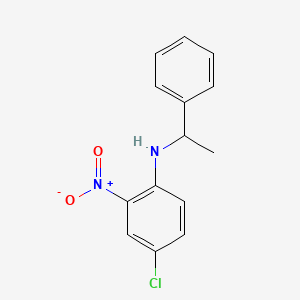
![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
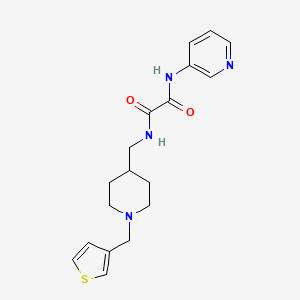
![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)
